4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It features a benzamide core substituted with an isopropyl group and a 1,3,4-thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity toward nucleophilic substitution reactions . This could potentially influence their interaction with their targets and the resulting changes.
Biochemical Pathways
It’s known that carbonic anhydrases, essential metalloenzymes, orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This suggests that 1,3,4-thiadiazole derivatives might interact with these enzymes, potentially affecting related biochemical pathways.
Result of Action
Some 1,3,4-thiadiazole derivatives have shown potential anti-proliferative effectiveness against certain cancer cell lines . This suggests that similar compounds might also exhibit cytotoxic activity, potentially inhibiting the growth of certain cells.
Biochemical Analysis
Biochemical Properties
The 1,3,4-thiadiazole derivatives, including 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide, have been found to interact with various enzymes and proteins. For instance, some 1,3,4-thiadiazole derivatives have been reported to inhibit human carbonic anhydrase, a key enzyme involved in maintaining pH balance in the body
Cellular Effects
The cellular effects of 1,3,4-thiadiazole derivatives, including this compound, have been studied in various cell types. Some of these compounds have shown potential anticancer activity, as evidenced by their ability to inhibit the proliferation of cancer cells . They have also been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the benzamide moiety: The 1,3,4-thiadiazole derivative is then reacted with isopropyl-substituted benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
4-Isopropylthiazole derivatives: These compounds share a similar structure but with a thiazole ring instead of a thiadiazole ring.
Benzamide derivatives: Compounds like N-(4-nitrophenyl)benzamide have similar core structures but different substituents.
Uniqueness: 4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific biological activities not seen in other benzamide derivatives. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)9-3-5-10(6-4-9)11(16)14-12-15-13-7-17-12/h3-8H,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIUDNOXAQCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357253 | |
Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544690-34-8 | |
Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.